![molecular formula C14H19N5O2 B14942785 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine CAS No. 887405-54-1](/img/structure/B14942785.png)
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine is a compound that belongs to the class of heterocyclic organic compounds It features a tetrazole ring fused with a piperidine ring and is substituted with a 3,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine and sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
作用機序
The mechanism of action of 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]pyridine
- 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]morpholine
Uniqueness
4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine is unique due to its specific substitution pattern and the presence of both a tetrazole and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
887405-54-1 |
|---|---|
分子式 |
C14H19N5O2 |
分子量 |
289.33 g/mol |
IUPAC名 |
4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine |
InChI |
InChI=1S/C14H19N5O2/c1-20-12-4-3-10(9-13(12)21-2)14-16-18-19(17-14)11-5-7-15-8-6-11/h3-4,9,11,15H,5-8H2,1-2H3 |
InChIキー |
RCJOSCIHXIXEGO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCNCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


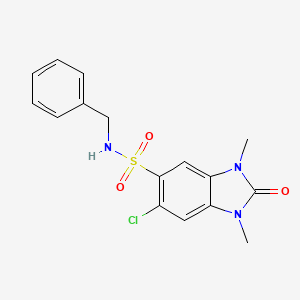
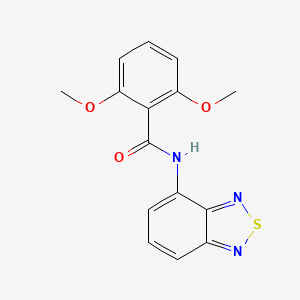
![(2-{[(2Z)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)(diphenyl)methyl acetate](/img/structure/B14942718.png)
![{5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B14942723.png)
![1-(4-Chlorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942738.png)
![3-(2,6-dichlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942744.png)
![2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B14942750.png)
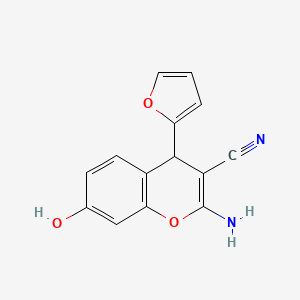
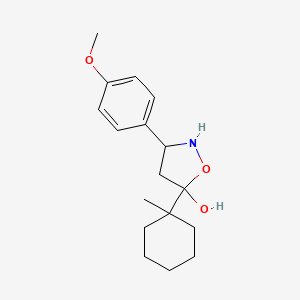
![2-[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B14942777.png)
![4-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14942793.png)
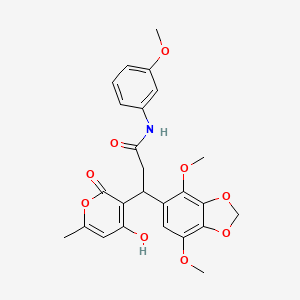
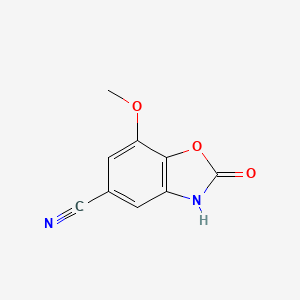
![6-(4-bromo-1H-pyrazol-3-yl)-3-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942813.png)
